molecular formula C10H7BrO2 B1341841 1-(7-Bromobenzofuran-2-YL)ethanone CAS No. 460086-95-7

1-(7-Bromobenzofuran-2-YL)ethanone

Cat. No.: B1341841
CAS No.: 460086-95-7
M. Wt: 239.06 g/mol
InChI Key: UYNFEODHDJWJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Bromobenzofuran-2-YL)ethanone is an organic compound with the molecular formula C10H7BrO2 and a molecular weight of 239.07 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzofuran ring, which is further connected to an ethanone group. It is commonly used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(7-Bromobenzofuran-2-YL)ethanone can be synthesized through a multi-step process. One common method involves the bromination of benzofuran followed by acetylation. The reaction typically starts with the bromination of benzofuran using bromine or a brominating agent under controlled conditions to yield 7-bromobenzofuran. This intermediate is then subjected to acetylation using acetyl chloride or acetic anhydride in the presence of a catalyst such as aluminum chloride to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and acetylation processes. These reactions are carried out in reactors with precise temperature and pressure controls to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(7-Bromobenzofuran-2-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(7-Bromobenzofuran-2-YL)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7-Bromobenzofuran-2-YL)ethanone involves its interaction with various molecular targets. The bromine atom and the ethanone group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The benzofuran ring structure also allows for π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

  • 2-Acetyl-7-bromobenzofuran
  • 1-(7-Bromo-1-benzofuran-2-yl)ethanone
  • 2-Acetyl-7-bromobenzo[b]furan

Comparison: 1-(7-Bromobenzofuran-2-YL)ethanone is unique due to the specific positioning of the bromine atom and the ethanone group on the benzofuran ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the bromine atom at the 7-position enhances its electrophilic character, making it more reactive in substitution reactions compared to 2-acetyl-7-bromobenzofuran .

Properties

IUPAC Name

1-(7-bromo-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-6(12)9-5-7-3-2-4-8(11)10(7)13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNFEODHDJWJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591711
Record name 1-(7-Bromo-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460086-95-7
Record name 1-(7-Bromo-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5.0 g (24.9 mmol) of 3-bromo-salicylaldehyde, 3.0 g (32.3 mmol, 2.6 mL) of chloroacetone and 12 g (37.2 mmol) of Cs2CO3 in 30 mL of dry DMF was heated to 60° C. overnight. After cooling at room temperature, water (100 mL) was added and the mixture was extracted with ethyl acetate. The organic layer was dried over MgSO4 and the solvents were removed under reduced pressure. The crude product was directly recrystallized from hexane to afford 2-acetyl-7-bromo benzo[b]furan as a pale orange crystal.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.